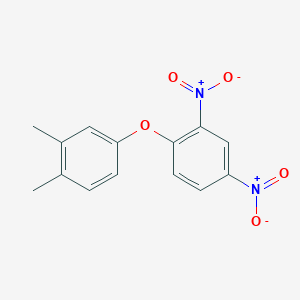

1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene

Description

1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups at the 2- and 4-positions and a 3,4-dimethylphenoxy group at the 1-position. The 2,4-dinitrobenzene core is known for its electron-withdrawing properties, which influence reactivity and stability, while the 3,4-dimethylphenoxy substituent may enhance lipophilicity and steric bulk compared to simpler alkyl or aryl groups .

Properties

CAS No. |

3761-21-5 |

|---|---|

Molecular Formula |

C14H12N2O5 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

4-(2,4-dinitrophenoxy)-1,2-dimethylbenzene |

InChI |

InChI=1S/C14H12N2O5/c1-9-3-5-12(7-10(9)2)21-14-6-4-11(15(17)18)8-13(14)16(19)20/h3-8H,1-2H3 |

InChI Key |

WXOISAJGDXAIEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(3,4-Dimethylphenoxy)benzene. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro groups on the benzene ring make it less reactive towards electrophilic substitution, but the dimethylphenoxy group can undergo further substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming carboxylic acids.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and Friedel-Crafts alkylation reagents.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Reduction: 1-(3,4-Dimethylphenoxy)-2,4-diaminobenzene.

Oxidation: 1-(3,4-Dimethylphenoxy)-2,4-dicarboxybenzene.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that derivatives of dinitrobenzene compounds exhibit significant antiviral activity. For instance, studies have shown that certain diarylaniline derivatives, closely related to 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene, demonstrate potent activity against HIV-1. These compounds were evaluated for their efficacy with EC50 values as low as 0.003 μM, indicating strong potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. Dinitrochlorobenzene derivatives are known sensitizers and have been utilized in evaluating delayed hypersensitivity reactions. They have been applied topically in clinical settings to stimulate immune responses in conditions such as alopecia and certain cancers .

Environmental Science

Toxicological Studies

The environmental impact of dinitrobenzene compounds has been a subject of extensive research. Studies on the toxicity of 1,3-dinitrobenzene highlight its potential hazards to aquatic life and plants. For example, exposure levels as low as 170 ppb have shown toxicity to algae, while higher concentrations can adversely affect crops like tomatoes and corn .

Biodegradation Research

Investigations into the biodegradation of dinitrobenzene compounds reveal their persistence in the environment and potential for bioaccumulation. Research suggests that microbial degradation pathways can be harnessed to remediate contaminated sites effectively .

Industrial Applications

Synthesis of Chemical Intermediates

1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene serves as an important intermediate in synthesizing various organic compounds. Its derivatives are utilized in the production of dyes and pharmaceuticals, leveraging its reactivity to form more complex structures .

Explosive Manufacturing

Dinitrobenzene compounds are integral to the production of explosives such as trinitrotoluene (TNT). They function as precursors in synthesizing energetic materials, which are crucial in military and industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Potent activity against HIV-1 (EC50: 0.003 μM) |

| Immunomodulation | Used in hypersensitivity evaluations | |

| Environmental Science | Toxicity studies | Toxic to aquatic life at low concentrations |

| Biodegradation | Microbial pathways for remediation | |

| Industrial Applications | Chemical intermediates | Used in dye and pharmaceutical synthesis |

| Explosive manufacturing | Precursor for TNT and other energetic materials |

Case Studies

Case Study 1: Antiviral Activity Assessment

In a study focused on diarylaniline derivatives, researchers synthesized several analogs of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene. The most promising candidates exhibited high selectivity indices and low cytotoxicity, highlighting their potential as therapeutic agents against viral infections .

Case Study 2: Environmental Impact Analysis

A comprehensive toxicological assessment was conducted on 1,3-dinitrobenzene to evaluate its effects on various species. The findings indicated significant health risks associated with exposure, necessitating further research into safe handling practices and environmental regulations .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The dimethylphenoxy group can enhance the compound’s binding affinity to specific targets, influencing its biological activity .

Comparison with Similar Compounds

The following analysis compares 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene with structurally related nitroaromatic compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Comparisons

Table 1: Key Structural and Property Comparisons

Physicochemical and Reactivity Differences

- Solubility: The dimethylphenoxy group likely enhances lipophilicity compared to 2,4-dinitrobenzoic acid (polar carboxylic acid) or 2,4-DNT (non-polar methyl group). This property could influence membrane permeability in biological systems .

- Reduction Potential: Dinitrobenzenes with electron-withdrawing substituents (e.g., carboxylic acid in 2,4-dinitrobenzoic acid) exhibit higher reduction potentials (~2.1 V) compared to alkyl-substituted analogs.

Biological Activity

1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene is characterized by its unique molecular structure, which includes a dimethylphenoxy group and two nitro groups. This configuration contributes to its reactivity and interaction with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene primarily involves:

- Reactivity with Proteins : The compound interacts with various proteins, potentially altering their function and leading to biological effects.

- Nucleic Acid Interactions : It may also bind to nucleic acids, influencing processes such as transcription and replication.

Biological Evaluation

Research has demonstrated several biological activities associated with this compound:

- Antioxidant Activity : Studies indicate that 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. For instance, it has been reported to have an IC50 value indicating significant cytotoxicity against specific human cancer cell lines .

Case Studies

-

Anticancer Activity : A recent study evaluated the cytotoxic effects of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene on A549 lung cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Compound Cell Line IC50 (µM) 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene A549 15.73 Control (Standard Drug) A549 11.20 - Molecular Docking Studies : Molecular docking studies have suggested that 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene binds effectively to target proteins involved in cancer progression. These studies help elucidate the binding affinities and predict the compound's efficacy in therapeutic applications .

Toxicological Considerations

While exploring the biological activity of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene, it is crucial to consider its toxicological profile. The compound has been associated with methemoglobinemia and other toxic effects in animal studies. Understanding these risks is essential for evaluating its safety for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.